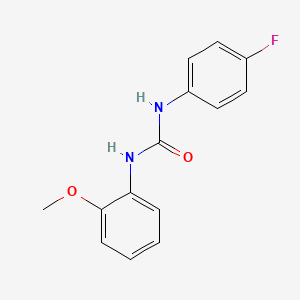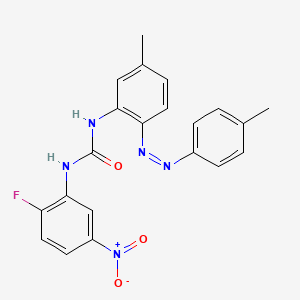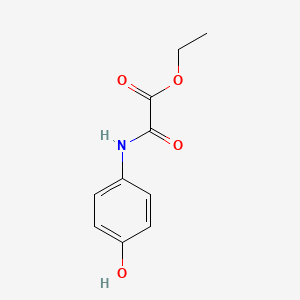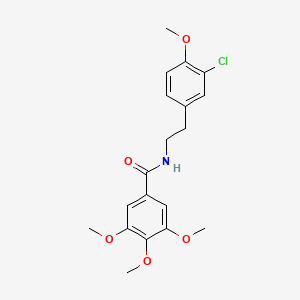
Benzyl (3-(5-chloro-2-oxo-3-phenylindolin-3-yl)propyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 3-(5-chloro-2-oxo-3-phenyl-2,3-dihydro-1H-indol-3-yl)propylcarbamate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 3-(5-chloro-2-oxo-3-phenyl-2,3-dihydro-1H-indol-3-yl)propylcarbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions to form the indole ring.
Chlorination: The indole derivative is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.
Carbamate Formation: The chlorinated indole derivative is then reacted with benzyl chloroformate and a suitable base (e.g., triethylamine) to form the carbamate group.
Final Coupling: The final step involves coupling the carbamate intermediate with a propylamine derivative under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of benzyl 3-(5-chloro-2-oxo-3-phenyl-2,3-dihydro-1H-indol-3-yl)propylcarbamate follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.
化学反応の分析
Types of Reactions
Benzyl 3-(5-chloro-2-oxo-3-phenyl-2,3-dihydro-1H-indol-3-yl)propylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine atom.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and benzyl alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, ether, and methanol.
Substitution: Ammonia, thiols, and various organic solvents.
Hydrolysis: Hydrochloric acid, sodium hydroxide, and water.
Major Products
Oxidation: Oxo derivatives of the indole ring.
Reduction: Alcohol derivatives.
Substitution: Substituted indole derivatives.
Hydrolysis: Benzyl alcohol and corresponding amines.
科学的研究の応用
Benzyl 3-(5-chloro-2-oxo-3-phenyl-2,3-dihydro-1H-indol-3-yl)propylcarbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of benzyl 3-(5-chloro-2-oxo-3-phenyl-2,3-dihydro-1H-indol-3-yl)propylcarbamate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with microbial enzymes, exhibiting antimicrobial properties.
類似化合物との比較
Similar Compounds
Benzyl 3-(5-bromo-2-oxo-3-phenyl-2,3-dihydro-1H-indol-3-yl)propylcarbamate: Similar structure with a bromine atom instead of chlorine.
Benzyl 3-(5-fluoro-2-oxo-3-phenyl-2,3-dihydro-1H-indol-3-yl)propylcarbamate: Similar structure with a fluorine atom instead of chlorine.
Benzyl 3-(5-methyl-2-oxo-3-phenyl-2,3-dihydro-1H-indol-3-yl)propylcarbamate: Similar structure with a methyl group instead of chlorine.
Uniqueness
Benzyl 3-(5-chloro-2-oxo-3-phenyl-2,3-dihydro-1H-indol-3-yl)propylcarbamate is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various chemical reactions, making this compound versatile for synthetic applications. Additionally, the specific arrangement of functional groups in this compound may confer unique biological properties compared to its analogs.
特性
分子式 |
C25H23ClN2O3 |
|---|---|
分子量 |
434.9 g/mol |
IUPAC名 |
benzyl N-[3-(5-chloro-2-oxo-3-phenyl-1H-indol-3-yl)propyl]carbamate |
InChI |
InChI=1S/C25H23ClN2O3/c26-20-12-13-22-21(16-20)25(23(29)28-22,19-10-5-2-6-11-19)14-7-15-27-24(30)31-17-18-8-3-1-4-9-18/h1-6,8-13,16H,7,14-15,17H2,(H,27,30)(H,28,29) |
InChIキー |
NRTVOMXXRWHCAR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC(=O)NCCCC2(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![Acetamide, N,N'-[1,5-pentanediylbis(oxy-4,1-phenylene)]bis-](/img/structure/B11955623.png)



